6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one

描述

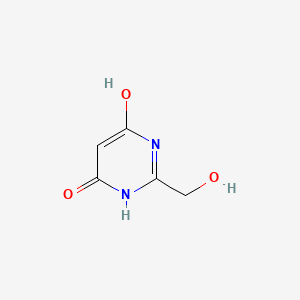

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various scientific fields. This compound features a pyrimidine ring substituted with hydroxyl and hydroxymethyl groups, which contribute to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, catalysts, and purification techniques to achieve efficient and cost-effective production.

化学反应分析

Types of Reactions

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

科学研究应用

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.

Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用机制

The mechanism by which 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The hydroxyl and hydroxymethyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 4-amino-6-hydroxy-2-methylpyrimidine

- 2-amino-4-hydroxy-6-methylpyrimidine

- 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and hydroxymethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

生物活性

6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a hydroxymethyl group at the 2-position and a hydroxyl group at the 6-position of the pyrimidine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It exhibits significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.050 mg/mL |

These results indicate that the compound is particularly effective against gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Efficacy

In a study involving human ovarian carcinoma cells (IGROV1), treatment with this compound resulted in significant cytotoxicity, with IC50 values reported as low as 10 µM. The compound's mechanism was linked to the inhibition of key metabolic pathways necessary for tumor growth .

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and metabolic processes in microbial and cancer cells. It acts as an inhibitor of enzymes involved in nucleotide metabolism, thereby disrupting the proliferation of pathogenic organisms and cancer cells.

Structure-Activity Relationship (SAR)

Studies investigating the SAR of pyrimidine derivatives have indicated that modifications at specific positions can enhance biological activity. For instance, the introduction of various substituents at the 4-position of the pyrimidine ring has been shown to improve both antimicrobial and antitumor efficacy .

Table 2: Structure-Activity Relationship of Pyrimidine Derivatives

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Hydroxymethyl | Increased solubility |

| 4 | Nitro | Enhanced antimicrobial activity |

| 6 | Hydroxyl | Improved cytotoxicity |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one, and how do reaction parameters (e.g., solvent, temperature) affect yield?

The synthesis typically involves cyclocondensation of urea derivatives with β-keto esters or malonates under acidic or basic conditions. For example, nitration studies on analogous pyrimidinones highlight the importance of sulfuric acid concentration (72–82%) and temperature control (0–5°C) to minimize side reactions . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (H₂SO₄) to enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Workup protocols : Neutralization with aqueous NaHCO₃ followed by recrystallization from ethanol/water mixtures enhances purity .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 10–12 ppm), while the hydroxymethyl group (–CH₂OH) shows characteristic splitting (δ 3.8–4.2 ppm). Carbonyl (C=O) resonances are typically δ 160–170 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms tautomeric forms and hydrogen-bonding networks, as demonstrated for related pyrimidinones with trifluoromethyl substituents .

Advanced Research Questions

Q. What strategies improve regioselectivity in nitration or nitrosation reactions of the pyrimidinone core?

Nitration of 6-hydroxy-2-methylpyrimidin-4(3H)-one derivatives occurs preferentially at the C5 position under strongly acidic conditions (H₂SO₄/HNO₃). Key considerations:

- Acid strength : Higher H₂SO₄ concentrations (≥80%) favor nitronium ion (NO₂⁺) formation, directing electrophilic attack to the electron-rich C5 position .

- Nitrogen oxides : Addition of NO₂ gas enhances nitrosation efficiency, producing nitroso derivatives as intermediates .

- Protecting groups : Temporary protection of the hydroxymethyl group (e.g., silylation) prevents undesired side reactions during functionalization .

Q. How can contradictory biological activity data for pyrimidinone derivatives be resolved?

Discrepancies often arise from variations in assay conditions or substituent effects. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing hydroxymethyl with methyl or trifluoromethyl groups) to isolate pharmacophoric features. For example, trifluoromethyl analogs exhibit enhanced metabolic stability .

- Docking simulations : Computational modeling against target proteins (e.g., mPGES-1 in inflammatory pathways) identifies critical binding interactions, as shown for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .

- Dose-response profiling : Multi-concentration assays (e.g., IC₅₀ determination) clarify potency thresholds and off-target effects .

Q. What are the challenges in scaling up pyrimidinone synthesis, and how can they be mitigated?

- Purification bottlenecks : Column chromatography is impractical for large batches. Alternatives include:

- Byproduct formation : Optimizing stoichiometry (e.g., 1.1–1.2 equivalents of nitrating agents) minimizes poly-nitrated byproducts .

Q. Methodological Guidance

Q. How to design derivatives for enhanced bioactivity while retaining the pyrimidinone core?

- Functional group interconversion : Replace the hydroxymethyl group with bioisosteres (e.g., aminomethyl or thiol groups) to modulate solubility and target affinity .

- Heterocyclic fusion : Attach coumarin or pyrazole moieties to the pyrimidinone ring, as seen in antitumor agents like 4i and 4j derivatives .

- Protection-deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during multi-step syntheses .

Q. What advanced analytical techniques characterize tautomeric equilibria in pyrimidinones?

属性

IUPAC Name |

4-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-6-4(9)1-5(10)7-3/h1,8H,2H2,(H2,6,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYIFWGZXQNVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190915 | |

| Record name | 2-(Hydroxymethyl)-4,6-pyrimidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-16-1 | |

| Record name | 6-Hydroxy-2-(hydroxymethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3748-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-4,6-pyrimidinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-4,6-pyrimidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。